3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
CAS No.: 1251680-69-9
Cat. No.: VC4455064
Molecular Formula: C22H24N2O4
Molecular Weight: 380.444
* For research use only. Not for human or veterinary use.
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one - 1251680-69-9](/images/structure/VC4455064.png)
Specification
CAS No. | 1251680-69-9 |
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Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.444 |
IUPAC Name | 3-[2-oxo-2-[3-(phenylmethoxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2 |
Standard InChI Key | DIEFPPJSVNWTMS-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
3-(2-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one possesses the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol . The structure integrates three key moieties:
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A benzoxazol-2(3H)-one core, a heterocyclic system known for its metabolic stability and bioactivity.
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A piperidin-1-yl group substituted with a benzyloxymethyl side chain at the 3-position, introducing steric bulk and lipophilicity.
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A 2-oxoethyl linker connecting the benzoxazolone and piperidine components, providing conformational flexibility.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₂H₂₄N₂O₄ |
Molecular Weight | 380.4 g/mol |
Heavy Atoms | 28 |
Aromatic Heavy Atoms | 12 |
Rotatable Bonds | 8 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Stereochemical Considerations
The piperidine ring introduces a chiral center at the 3-position due to the benzyloxymethyl substitution. While the absolute configuration (R/S) remains unspecified in available literature, stereochemistry could significantly influence target binding affinity. Molecular modeling of analogous RORγ modulators suggests that the spatial orientation of the piperidine side chain impacts receptor-ligand interactions .
Synthesis and Manufacturing Processes
Hypothesized Synthetic Routes
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Benzoxazolone Formation: Condensation of 2-aminophenol derivatives with phosgene or carbonyl diimidazole to form the benzoxazol-2(3H)-one core.
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Side Chain Installation: Alkylation of the benzoxazolone nitrogen with a bromoethyl ketone intermediate, followed by nucleophilic substitution with 3-((benzyloxy)methyl)piperidine.
Challenges in Synthesis
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The 2-oxoethyl linker may necessitate protecting group strategies to prevent ketone oxidation or undesired side reactions.
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Achieving regioselective substitution on the piperidine ring requires careful control of reaction conditions, as competing N-alkylation at other positions could occur.
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s LogP (estimated via computational methods) is approximately 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The benzyloxymethyl group enhances membrane permeability but may reduce aqueous solubility, necessitating formulation with co-solvents for in vivo studies .
Stability Profile
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Thermal Stability: Likely stable up to 150°C based on analogous benzoxazolone derivatives.
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Photodegradation: The benzoxazolone moiety is susceptible to UV-induced ring opening, requiring light-protected storage .
Parameter | Result (Cpd. 24) |
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EAE Clinical Score Reduction | 60% at 30 mpk |
MPO Activity Inhibition | 45% at 30 mpk |
p-Value (vs. Vehicle) | <0.001 |
Data extrapolated from WO2018138362A1 .
Hypothesized Mechanism of Action
RORγ regulates Th17 cell differentiation, a pathway implicated in autoimmune disorders. By antagonizing RORγ, this compound may suppress IL-17 production, attenuating inflammatory cascades. Molecular docking studies predict that the benzoxazolone core occupies the ligand-binding domain, while the piperidine side chain stabilizes the receptor’s inactive conformation .
Current Research and Development
Knowledge Gaps and Future Directions
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In Vivo Pharmacokinetics: No data exist on oral bioavailability, half-life, or metabolite profiles.
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Target Selectivity: Risk of off-target interactions with other nuclear receptors (e.g., PPARγ, LXR) requires investigation.
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